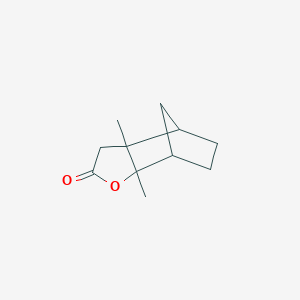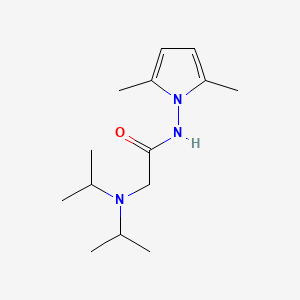
Acetic acid;2-trichlorogermylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-trichlorogermylpropan-2-ol is a compound that combines the properties of acetic acid and a trichlorogermyl-substituted alcohol. Acetic acid is a well-known carboxylic acid with a pungent smell and sour taste, commonly found in vinegar. The addition of the trichlorogermyl group to propan-2-ol introduces unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-trichlorogermylpropan-2-ol typically involves the reaction of acetic acid with 2-trichlorogermylpropan-2-ol under controlled conditions. The process may require the use of catalysts and specific reaction temperatures to ensure the desired product is obtained. For instance, the reaction might be carried out in the presence of an acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process could include steps such as distillation and purification to isolate the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-trichlorogermylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trichlorogermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate (K2Cr2O7) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions may vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties .
Scientific Research Applications
Acetic acid;2-trichlorogermylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of acetic acid;2-trichlorogermylpropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects may be mediated through its ability to form hydrogen bonds, interact with enzymes, and modulate biochemical pathways. The trichlorogermyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trichlorogermyl-substituted alcohols and acetic acid derivatives. Examples are:
- 2-trichlorogermylpropan-1-ol
- 2-trichlorogermylbutan-2-ol
- Acetic acid;2-trichlorosilylpropan-2-ol .
Uniqueness
Acetic acid;2-trichlorogermylpropan-2-ol is unique due to the presence of both acetic acid and trichlorogermyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
13414-79-4 |
|---|---|
Molecular Formula |
C5H11Cl3GeO3 |
Molecular Weight |
298.1 g/mol |
IUPAC Name |
acetic acid;2-trichlorogermylpropan-2-ol |
InChI |
InChI=1S/C3H7Cl3GeO.C2H4O2/c1-3(2,8)7(4,5)6;1-2(3)4/h8H,1-2H3;1H3,(H,3,4) |
InChI Key |
KWHNQTJJCOXMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(O)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


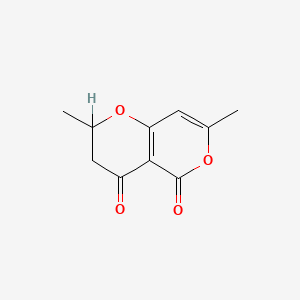

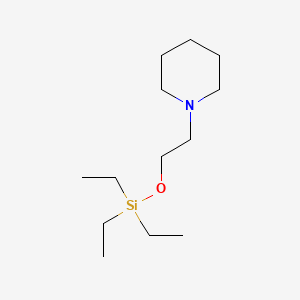
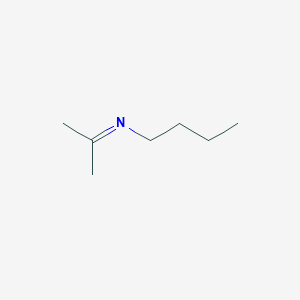
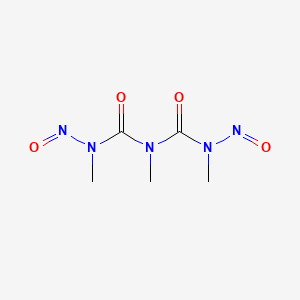
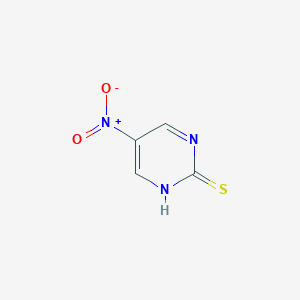
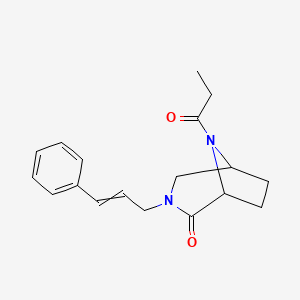
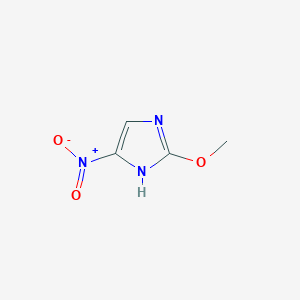

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)

